molecular formula C10H12BrClN2 B13585988 1-(2-Bromo-6-chlorophenyl)piperazine

1-(2-Bromo-6-chlorophenyl)piperazine

Cat. No.: B13585988
M. Wt: 275.57 g/mol
InChI Key: YCBOEQOLXGKNSN-UHFFFAOYSA-N
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Description

1-(2-Bromo-6-chlorophenyl)piperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a bromine and a chlorine atom attached to the phenyl ring, making it a halogenated derivative of piperazine. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-6-chlorophenyl)piperazine typically involves the reaction of 2-bromo-6-chloroaniline with piperazine. The process can be carried out under basic conditions, often using a solvent such as ethanol or methanol. The reaction is usually heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-6-chlorophenyl)piperazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The piperazine ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

1-(2-Bromo-6-chlorophenyl)piperazine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of various chemical products, including dyes and polymers.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-6-chlorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

    1-(2-Chlorophenyl)piperazine: Lacks the bromine atom, resulting in different chemical and biological properties.

    1-(2-Bromo-4-chlorophenyl)piperazine: Has a different substitution pattern on the phenyl ring, leading to variations in reactivity and applications.

    1-(2-Bromo-6-fluorophenyl)piperazine:

Uniqueness: 1-(2-Bromo-6-chlorophenyl)piperazine is unique due to its specific halogenation pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H12BrClN2

Molecular Weight

275.57 g/mol

IUPAC Name

1-(2-bromo-6-chlorophenyl)piperazine

InChI

InChI=1S/C10H12BrClN2/c11-8-2-1-3-9(12)10(8)14-6-4-13-5-7-14/h1-3,13H,4-7H2

InChI Key

YCBOEQOLXGKNSN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=CC=C2Br)Cl

Origin of Product

United States

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